
2-(Tert-butyl)-4-chloro-5-fluorophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Tert-butyl)-4-chloro-5-fluorophenol is an organic compound characterized by the presence of a tert-butyl group, a chlorine atom, and a fluorine atom attached to a phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tert-butyl)-4-chloro-5-fluorophenol typically involves the introduction of the tert-butyl, chloro, and fluoro substituents onto a phenol ring. One common method is the electrophilic aromatic substitution reaction, where tert-butyl chloride, chlorine gas, and fluorine gas are used as reagents. The reaction conditions often include the use of a Lewis acid catalyst, such as aluminum chloride, to facilitate the substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of high-purity reagents and controlled reaction conditions is crucial to achieve high yields and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Tert-butyl)-4-chloro-5-fluorophenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The chlorine and fluorine substituents can be reduced under specific conditions.
Substitution: The tert-butyl, chloro, and fluoro groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Reagents like sodium hydroxide or sodium methoxide can facilitate nucleophilic substitution, while electrophilic substitution may require reagents like sulfuric acid or nitric acid.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dehalogenated phenols and other reduced products.
Substitution: Phenols with different substituents replacing the tert-butyl, chloro, or fluoro groups.
Wissenschaftliche Forschungsanwendungen
2-(Tert-butyl)-4-chloro-5-fluorophenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 2-(Tert-butyl)-4-chloro-5-fluorophenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the tert-butyl, chloro, and fluoro substituents can influence the compound’s lipophilicity and reactivity. These interactions can affect enzyme activity, cell membrane integrity, and other biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Tert-butyl)-4-chlorophenol: Lacks the fluorine substituent, which can affect its reactivity and biological activity.
2-(Tert-butyl)-5-fluorophenol: Lacks the chlorine substituent, leading to different chemical and biological properties.
4-Chloro-5-fluorophenol: Lacks the tert-butyl group, resulting in different steric and electronic effects.
Uniqueness
2-(Tert-butyl)-4-chloro-5-fluorophenol is unique due to the combination of the tert-butyl, chloro, and fluoro substituents on the phenol ring. This combination imparts distinct chemical properties, such as increased lipophilicity and altered reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C10H12ClFO |
|---|---|
Molekulargewicht |
202.65 g/mol |
IUPAC-Name |
2-tert-butyl-4-chloro-5-fluorophenol |
InChI |
InChI=1S/C10H12ClFO/c1-10(2,3)6-4-7(11)8(12)5-9(6)13/h4-5,13H,1-3H3 |
InChI-Schlüssel |
XSPXXGGLBVNKPV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=C(C=C1O)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


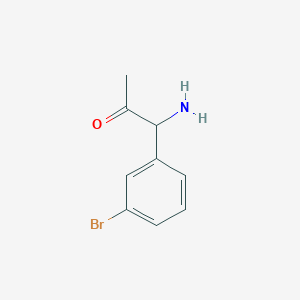
![6-fluoro-3-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B15234773.png)
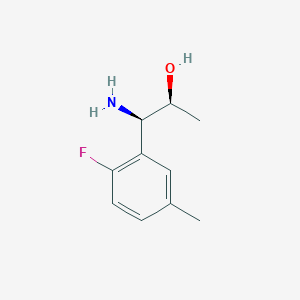
![7-Cyclopropyl-2-methyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine](/img/structure/B15234790.png)

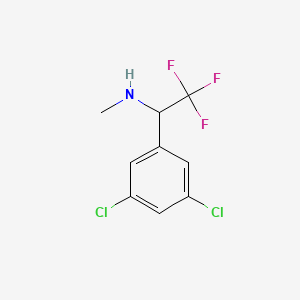
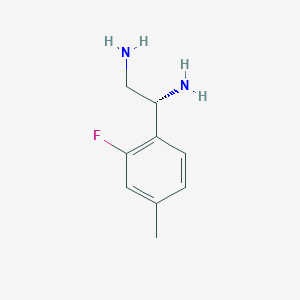

![5-chloro-3-ethyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B15234822.png)
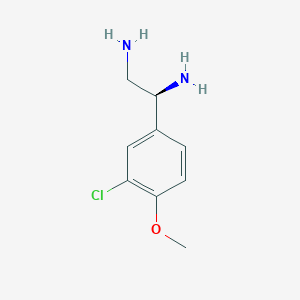

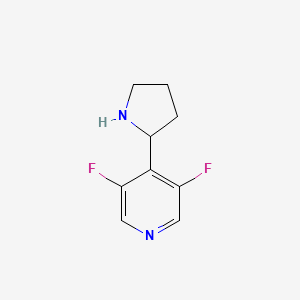
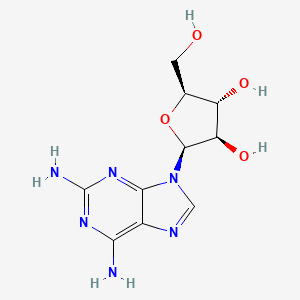
![4-Chloro-8-methoxy-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine](/img/structure/B15234865.png)
